molecular formula C12H12N2O2S B152833 4-(4,5-Dimethylthiazol-2-ylamino)benzoic acid CAS No. 100142-85-6

4-(4,5-Dimethylthiazol-2-ylamino)benzoic acid

Cat. No. B152833
M. Wt: 248.3 g/mol
InChI Key: WLHWGCUWEBQIQP-UHFFFAOYSA-N
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Description

4-(4,5-Dimethylthiazol-2-ylamino)benzoic acid is a compound that is structurally related to a class of thiazolylazo reagents and benzothiazole derivatives. These compounds are known for their applications in analytical chemistry, such as the spectrophotometric determination of metals, and in medicinal chemistry as part of drug molecules .

Synthesis Analysis

The synthesis of related thiazole compounds often involves coupling reactions between amine groups and carboxylic acid derivatives. For example, compounds derived from 2-aminothiazole and 2-amino-2-thiazoline were prepared by coupling with acid chlorides of 3- or 4-(N,N-dimethylamino)benzoic acid . Similarly, the synthesis of thiazolylazo reagents involves the formation of azo compounds that can chelate with metals .

Molecular Structure Analysis

The molecular structure of thiazole derivatives can be characterized using various spectroscopic techniques such as infrared spectroscopy, NMR spectroscopy, and mass spectroscopy. X-ray crystallography can also be used to determine the structure of these compounds, as demonstrated by the reported structures of related compounds .

Chemical Reactions Analysis

Thiazole derivatives can undergo various chemical reactions, including substitution reactions where chlorine atoms in benzoquinone rings are replaced by amino groups . The reactivity of these compounds can be influenced by the presence of electron-donating or electron-withdrawing groups, which can affect their electronic properties and interactions with other molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives, such as their solubility, fluorescence, and absorption characteristics, can be influenced by their molecular structure. For instance, the dual fluorescence observed in benzothiazole and benzimidazole analogs is due to the presence of a twisted intramolecular charge-transfer (TICT) state . The selectivity of 4-(N,N-dimethylamino)benzoic acid towards certain anions is attributed to the basicity and charge density of the anions, which affects the interaction with the host molecule .

Scientific Research Applications

Anti-Inflammatory Activity

4-(4,5-Dimethylthiazol-2-ylamino)benzoic acid has been studied for its potential anti-inflammatory properties. Research by Lynch et al. (2006) on derivatives of 2-aminothiazole and 2-amino-2-thiazoline coupled with acid chlorides of 3- or 4-(N,N-dimethylamino)benzoic acid showed that certain compounds, including variants of N-(thiazol-2-yl)-3-(N,N-dimethylamino)-benzamide and N-(thiazolin-2-yl)-4-(N,N-dimethylamino)benzamide, exhibited anti-inflammatory activity (Lynch et al., 2006).

Corrosion Inhibition

A study conducted by Hu et al. (2016) involved benzothiazole derivatives, including those related to 4-(4,5-Dimethylthiazol-2-ylamino)benzoic acid, as corrosion inhibitors for carbon steel in acidic solutions. They found that these compounds provided significant corrosion inhibition efficiency, demonstrating their utility in protecting metal surfaces (Hu et al., 2016).

Fluorescent Properties

Research on benzoic acid derivatives, including 4-(4,5-Dimethylthiazol-2-ylamino)benzoic acid, has also explored their potential fluorescent properties. Avetisyan et al. (2007) synthesized variants of these compounds and analyzed their fluorescent characteristics, suggesting applications in materials science and sensor technology (Avetisyan et al., 2007).

Anion Recognition

A 2006 study by Hou and Kobiro investigated 4-(N,N-dimethylamino)benzoic acid for anion recognition, demonstrating high selectivity for certain divalent anions over monovalent ones. This research implies potential applications in analytical chemistry and environmental monitoring (Hou & Kobiro, 2006).

Antimicrobial Activity

Compounds derived from benzothiazole and benzoic acid, closely related to 4-(4,5-Dimethylthiazol-2-ylamino)benzoic acid, have been examined for their antimicrobial properties. Mishra et al. (2019) synthesized benzothiazole-imino-benzoic acid Schiff Bases and their metal complexes, which displayed significant antimicrobial activity against various bacterial strains (Mishra et al., 2019).

Anticancer Potential

Research has also explored the anticancer potential of derivatives of 4-(4,5-Dimethylthiazol-2-ylamino)benzoic acid. Waheeb et al. (2021) synthesized novel thiazolyl azo ligands and their Co(III), Cd(II) complexes, demonstrating good anticancer activity against breast carcinoma cell lines (Waheeb et al., 2021).

Safety And Hazards

The safety data sheet for “4-(4,5-Dimethylthiazol-2-ylamino)benzoic acid” indicates that this chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion/irritation and serious eye damage/eye irritation. It may also cause specific target organ toxicity upon repeated exposure, with the target organs being the lungs .

properties

IUPAC Name

4-[(4,5-dimethyl-1,3-thiazol-2-yl)amino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2S/c1-7-8(2)17-12(13-7)14-10-5-3-9(4-6-10)11(15)16/h3-6H,1-2H3,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLHWGCUWEBQIQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC2=CC=C(C=C2)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80359285
Record name 4-(4,5-Dimethylthiazol-2-ylamino)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80359285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4,5-Dimethylthiazol-2-ylamino)benzoic acid

CAS RN

100142-85-6
Record name 4-(4,5-Dimethylthiazol-2-ylamino)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80359285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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